molecular formula C7H6N4 B084690 4-(4H-1,2,4-Triazol-3-yl)pyridine CAS No. 14803-99-7

4-(4H-1,2,4-Triazol-3-yl)pyridine

Cat. No.: B084690
CAS No.: 14803-99-7
M. Wt: 146.15 g/mol
InChI Key: OYJDWYWNACFAQB-UHFFFAOYSA-N
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Description

4-(4H-1,2,4-Triazol-3-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a triazole ring. This compound is of significant interest due to its versatile applications in various fields such as medicinal chemistry, coordination chemistry, and materials science. The presence of both pyridine and triazole moieties in its structure allows it to participate in a wide range of chemical reactions and interactions.

Mechanism of Action

Target of Action

Compounds with a 1,2,4-triazole ring have been found to exhibit inhibitory activity against enzymes like alpha-amylase and alpha-glucosidase . These enzymes play a crucial role in the breakdown of carbohydrates, and their inhibition can help manage conditions like diabetes .

Mode of Action

It’s known that the compound can undergo nucleophilic substitution reactions, replacing the cyano group of 1,2,4-triazine by the 1,2,4-triazol-3-amine residue . This chemical transformation might be part of its interaction with its targets.

Biochemical Pathways

Given its potential inhibitory activity against alpha-amylase and alpha-glucosidase , it may impact the carbohydrate metabolism pathway by slowing down the breakdown of complex carbohydrates into simpler sugars.

Pharmacokinetics

The compound’s molecular weight (14615 g/mol) and its solid physical form at room temperature suggest that it may have good bioavailability.

Result of Action

Compounds with a 1,2,4-triazole ring have been found to exhibit cytotoxic activities against certain tumor cell lines . This suggests that 4-(4H-1,2,4-Triazol-3-yl)pyridine might also have potential anticancer properties.

Action Environment

It’s known that the compound is stable at room temperature , suggesting that it may maintain its efficacy under normal environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4H-1,2,4-Triazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyridine with sodium azide to form 4-azidopyridine, which subsequently undergoes cyclization to yield the desired triazole derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(4H-1,2,4-Triazol-3-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazole and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4-(4H-1,2,4-Triazol-3-yl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4H-1,2,4-Triazol-3-yl)pyridine
  • 3-(4H-1,2,4-Triazol-3-yl)pyridine
  • 5-(4H-1,2,4-Triazol-3-yl)pyridine

Uniqueness

4-(4H-1,2,4-Triazol-3-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable scaffold in the design of new molecules for various applications .

Biological Activity

4-(4H-1,2,4-Triazol-3-yl)pyridine is a compound that belongs to the class of triazole derivatives, which are recognized for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its antimicrobial, antitumor, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H6_6N4_4. The compound features a pyridine ring substituted with a triazole moiety, which enhances its biological activity. The triazole structure is often associated with various pharmacological effects, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro evaluations have shown effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity (MIC µg/mL)
Escherichia coli 15.6
Staphylococcus aureus 7.8
Mycobacterium luteum 3.9
Candida albicans 12.5
Aspergillus niger 10.0

These findings indicate that the compound has potent antibacterial and antifungal activities, particularly against Mycobacterium luteum and Staphylococcus aureus .

Antitumor Activity

The antitumor potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines. Notably, it has been tested against triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87) cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MDA-MB-231 39.2 ± 1.7
U-87 45.0 ± 2.5

The compound demonstrated significant cytotoxicity with an IC50 value of 39.2 µM against MDA-MB-231 cells, suggesting its potential as an anticancer agent .

Molecular docking studies have indicated that this compound may act as an inhibitor of key protein kinases involved in cell signaling pathways associated with cancer progression. Specifically, it may inhibit BRAF and MEK serine-threonine protein kinases, which are critical in the mitogen-activated protein kinase (MAPK) pathway .

Other Biological Activities

Beyond antimicrobial and antitumor effects, research has also suggested that derivatives of this compound possess antioxidant properties and may influence lipid metabolism. For instance:

  • Antioxidant Activity : Some derivatives showed potential in scavenging free radicals but lacked significant effects in lipid peroxidation assays.

Table 3: Summary of Biological Activities

Activity TypeObservations
Antimicrobial Effective against bacteria and fungi
Antitumor Significant cytotoxicity in cancer cell lines
Antioxidant Moderate activity; further research needed

Case Studies

A notable case study involved synthesizing various derivatives of triazole-pyridine hybrids to enhance biological activity. These studies revealed that modifications to the triazole moiety could significantly affect the potency of the compounds against specific pathogens and cancer cells .

Properties

IUPAC Name

4-(1H-1,2,4-triazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-3-8-4-2-6(1)7-9-5-10-11-7/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJDWYWNACFAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163870
Record name 1H-1,2,4-Triazole, 5-(4-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14803-99-7
Record name 1H-1,2,4-Triazole, 5-(4-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014803997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 5-(4-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4H-1,2,4-triazol-3-yl)pyridine
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